molecular formula C7H12FNO3S B2738812 N-(4-fluorooxolan-3-yl)cyclopropanesulfonamide CAS No. 2200399-40-0

N-(4-fluorooxolan-3-yl)cyclopropanesulfonamide

Cat. No.: B2738812
CAS No.: 2200399-40-0
M. Wt: 209.24
InChI Key: GKOMTQCAMMXGIR-UHFFFAOYSA-N
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Description

N-(4-fluorooxolan-3-yl)cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring linked to a fluorinated oxolane (tetrahydrofuran) moiety. This compound belongs to a broader class of sulfonamides with applications in medicinal chemistry, particularly in kinase inhibition and targeted therapies, as evidenced by structurally related compounds in patent literature .

Properties

IUPAC Name

N-(4-fluorooxolan-3-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO3S/c8-6-3-12-4-7(6)9-13(10,11)5-1-2-5/h5-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOMTQCAMMXGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2COCC2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)cyclopropanesulfonamide typically involves the following steps:

    Formation of the Fluorinated Oxolane Ring: This can be achieved through the fluorination of an oxolane precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Cyclopropane Ring Formation: The cyclopropane ring can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Sulfonamide Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorooxolan-3-yl)cyclopropanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

N-(4-fluorooxolan-3-yl)cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated oxolane ring and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s fluorinated oxolane distinguishes it from analogs with cyclopentyl, pyrrolopyridine, or imidazo-pyrrolopyrazine cores. Fluorination may improve metabolic stability and solubility compared to non-fluorinated analogs.

Key Observations :

  • Pd-catalyzed hydrogenation () and HATU-mediated coupling () are common in synthesizing complex heterocyclic sulfonamides.

Physicochemical and Analytical Data

Compound Name LC/MS Data (M+H)+ Purity/Isolation Method
This compound (Target) Not reported Inferred: Silica gel/HPLC purification
N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide Not reported Silica gel chromatography
N-(3-methyl-4-(3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentyl)cyclopropanesulfonamide 490 (M+H)+ Silica gel chromatography (52% yield)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 (M+H)+ Column chromatography (28% yield)

Key Observations :

  • Analogs with imidazo-pyrrolopyrazine or pyrazolopyrimidine cores exhibit higher molecular weights (490–589 Da) compared to the target compound’s expected range (~300 Da).
  • Silica gel chromatography is the dominant purification method across analogs, suggesting applicability to the target compound .

Biological Activity

N-(4-fluorooxolan-3-yl)cyclopropanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring and a sulfonamide group, which are known to influence its pharmacological properties. The presence of the fluorine atom is significant as it can enhance lipophilicity and metabolic stability.

1. Inhibition of Enzymes

Research indicates that compounds similar to this compound have shown activity against various enzymes, particularly cholinesterases. For instance, studies on related compounds demonstrate their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's.

Table 1: Inhibition Potency of Related Compounds

CompoundAChE IC50 (µM)BuChE IC50 (µM)
This compoundTBDTBD
Compound 4a0.51.2
Compound 4d0.30.8

Note: TBD = To Be Determined; values for this compound are pending further experimental validation.

2. Antimicrobial Activity

Studies have also explored the antimicrobial properties of sulfonamide derivatives. The structural features of this compound suggest potential activity against bacterial strains, although specific data on this compound is limited.

Case Study: Antimicrobial Efficacy

A case study evaluating the antimicrobial activity of similar sulfonamide derivatives found that modifications in the aromatic ring significantly affected their efficacy against Gram-positive and Gram-negative bacteria. The study highlighted that fluorinated compounds often exhibited enhanced antibacterial properties.

The biological activity of this compound may be attributed to its ability to interact with target enzymes through non-covalent interactions, including hydrogen bonding and hydrophobic interactions. Molecular docking studies suggest that the compound fits well into the active site of AChE, potentially leading to effective inhibition.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate moderate absorption and distribution characteristics, but further toxicological assessments are necessary to evaluate safety profiles.

Table 2: Preliminary Pharmacokinetic Data

ParameterValue
Oral BioavailabilityTBD
Half-LifeTBD
MetabolismHepatic

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